molecular formula C31H24N4O4 B2429663 (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-97-1

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2429663
CAS No.: 478342-97-1
M. Wt: 516.557
InChI Key: RFEAWCZWSKXPBD-LLZINOMRSA-N
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Description

The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic molecule that features a benzimidazole moiety, a chromene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the chromene core: This involves the cyclization of a suitable phenol derivative with an aldehyde in the presence of a catalyst.

    Coupling reactions: The benzimidazole and chromene intermediates are then coupled using a carboxamide linkage, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its chromene core.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate with DNA, disrupting its function, while the chromene core can interact with proteins, affecting their activity. These interactions can lead to the inhibition of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: is unique due to its combination of a benzimidazole moiety, a chromene core, and a carboxamide group, which confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O4/c1-37-26-12-6-5-11-25(26)35-31-22(18-20-8-7-13-27(38-2)28(20)39-31)30(36)32-21-16-14-19(15-17-21)29-33-23-9-3-4-10-24(23)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEAWCZWSKXPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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